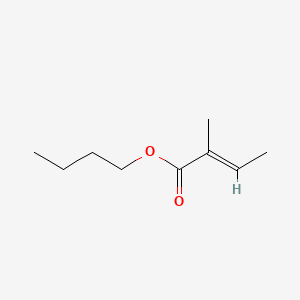

Butyl tiglate

Descripción general

Descripción

Butyl tiglate, also known as Butyl α-methylcrotonate or Butyl 2-methyl-2-butenoate, is a chemical compound with the molecular formula C9H16O2 . It is used as a starting material for the production of perfume, eau de parfum, eau de toilette, eau de cologne, and other perfumed cosmetic products .

Molecular Structure Analysis

The molecular structure of Butyl tiglate can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight of Butyl tiglate is 156.2221 .

Chemical Reactions Analysis

Butyl tiglate undergoes various chemical reactions. For instance, it has been observed that butanol has an independent side reaction in the etherification of glycerol with n-butanol over various acidic metal catalysts, resulting in the synthesis of dibutyl ether (DBE) .

Physical And Chemical Properties Analysis

Butyl tiglate has a density of 0.9±0.1 g/cm3, a boiling point of 193.7±9.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . Its enthalpy of vaporization is 43.0±3.0 kJ/mol, and it has a flash point of 72.2±9.2 °C . The index of refraction is 1.435, and the molar refractivity is 45.4±0.3 cm3 .

Aplicaciones Científicas De Investigación

Structural Characterization and Optical Property Studies

- Butyl titanate, closely related to Butyl Tiglate, has been used in the sol-gel synthesis of TiO2 powders. These powders exhibit properties like phase transformation from amorphous to anatase and rutile at increasing calcination temperatures, contributing to the understanding of the structural and optical characteristics of TiO2 powders. This has implications in materials science and nanotechnology (You et al., 2014).

Hybrid Material Development

- In the field of biomaterials, a hybrid from cellulose and titanium dioxide (TiO2) was prepared using tetra-n-butyl titanate. This hybrid demonstrated antimicrobial activity, suggesting potential applications in biomedical materials (Li et al., 2013).

Photocatalytic Oxidation Research

- The study of photocatalytic oxidation, particularly the degradation of butyl acetate in vapor phase using TiO2, Pt/TiO2, and WO3/TiO2 catalysts, has been conducted. This research provides insights into environmental applications for air purification and pollution control (Keller et al., 2003).

Improvement of Photovoltaic Devices

- In photovoltaic research, 4-tert-butyl pyridine, when added to the electrolyte of dye-sensitized solar cells, leads to increased open-circuit voltage. This is attributed to reduced interface defect density at the TiO2/electrolyte interface, offering insights into improving solar cell efficiency (Dürr et al., 2006).

Catalytic Enantioselective Reactions

- In organic chemistry, butyl-based compounds like tert-butyl enones have been used in asymmetric conjugate addition reactions. This research has implications in the synthesis of chiral molecules, important in pharmaceuticals and fine chemicals (Nishimura & Tomioka, 2002).

Nanocomposite Fabrication

- The fabrication of TiO2/short MWNTs nanocomposites using butyl titanate has been explored. These nanocomposites show enhanced photocatalytic activity, relevant to environmental cleanup and nanotechnology applications (Luo et al., 2007).

Environmental Safety Assessment

- The safety assessment of cis-3-hexenyl tiglate, closely related to Butyl Tiglate, for its use in fragrances, including its non-genotoxic nature and environmental safety, contributes to the understanding of chemical safety in consumer products (Api et al., 2021).

Advanced Oxidation Technologies

- Studies on advanced oxidation technologies, such as the use of TiO2 for the removal of fuel oxygenates from water, have significant implications in environmental engineering and water treatment (Mehrjouei et al., 2012).

Photocatalytic Activity Enhancement

- Research on enhancing photocatalytic activity through doping TiO2 with various elements or creating carbon-coated TiO2 offers valuable insights into materials science and renewable energy applications (Zhang et al., 2021).

Continuous-Flow Photocatalytic Reactors

- The use of continuous-flow photocatalytic reactors for pollutant control, demonstrating high degradation and mineralization efficiencies, opens new avenues in environmental technology and indoor air quality improvement (Jo & Shin, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

butyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-6-7-11-9(10)8(3)5-2/h5H,4,6-7H2,1-3H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGFLIOXJWFKKX-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl (2E)-2-methylbut-2-enoate | |

CAS RN |

7785-66-2 | |

| Record name | Butyl tiglate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7785-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl (2E)-2-methylbut-2-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL (2E)-2-METHYLBUT-2-ENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD4CT8NDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1588074.png)